molecular formula C23H20N4O5 B7685716 Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate

Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate

Cat. No.: B7685716
M. Wt: 432.4 g/mol
InChI Key: RLMODYAXGRNJMM-UHFFFAOYSA-N
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Description

Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate is a complex organic compound that features a quinoline and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates to form the target compound. Common reagents used in these reactions include ethyl benzoate, 2-hydroxyquinoline, and various catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline and oxadiazole compounds.

Scientific Research Applications

Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The oxadiazole ring can interact with various enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate is unique due to the combination of the quinoline and oxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[3-[3-(2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-2-31-23(30)15-8-4-6-10-18(15)24-19(28)11-12-20-26-21(27-32-20)16-13-14-7-3-5-9-17(14)25-22(16)29/h3-10,13H,2,11-12H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMODYAXGRNJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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